N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative with a fluorinated benzyl group at the N1 position and a pyrimidine-substituted piperidinylmethyl group at the N2 position. The 4-fluorobenzyl moiety likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the pyrimidinyl-piperidine group may contribute to target binding via π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-4-2-14(3-5-16)12-23-17(26)18(27)24-13-15-6-10-25(11-7-15)19-21-8-1-9-22-19/h1-5,8-9,15H,6-7,10-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICQMAVFMJABPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of the pyrimidinyl-piperidinyl intermediate, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound with diverse applications in scientific research, particularly in medicinal chemistry, biological studies, chemical biology, and industrial applications.
Scientific Research Applications
- Medicinal Chemistry: This compound is actively investigated as a potential therapeutic agent, especially for neurological disorders and cancer treatment.
- Biological Studies: It is employed in studies aimed at understanding its interactions with biological targets, such as enzymes and receptors.
- Chemical Biology: The compound serves as a tool to explore biological pathways and mechanisms.
- Industrial Applications: Its unique structure makes it a candidate for the development of new materials and catalysts.
Chemical Reactions
N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo several chemical reactions, which include:
- Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
The products of these reactions depend on the specific conditions and reagents used; oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Antimicrobial Activity
Research suggests that compounds similar to N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibit antimicrobial properties, with related oxalamide derivatives showing inhibitory effects against bacterial strains like Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate potent antibacterial activity.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the provided evidence:
Structural and Functional Insights
Substituent Impact on Bioactivity :
- Fluorine vs. Chlorine : Fluorine at N1 (target compound) may improve metabolic stability and membrane permeability compared to chlorine in analogs like GMC-3 or compound 8 . Chlorophenyl derivatives, however, show stronger antimicrobial and antiviral activities, suggesting halogens enhance target binding .
- Heterocyclic Moieties : Pyrimidinyl-piperidine (target compound) vs. pyridinyl-ethyl (S336) or thiazolyl-piperidine (compound 8) substituents influence binding specificity. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding compared to pyridine or thiazole .
Fluorinated compounds often require stringent purification, which may reduce yields compared to methoxy or chloro derivatives .
Toxicological Profiles: Oxalamides like S336 exhibit high safety margins (NOEL 100 mg/kg/day in rats) due to rapid hydrolysis into non-toxic metabolites . The 4-fluorobenzyl group in the target compound may slow metabolism, necessitating specific toxicity studies.
Biological Activity
N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 371.4 g/mol. Its unique structure includes a fluorobenzyl group, a pyrimidinyl-piperidinyl moiety, and an oxalamide linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 1235382-53-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The synthesis starts with the formation of the pyrimidinyl-piperidinyl intermediate.
- Introduction of Fluorobenzyl Group : This is followed by the introduction of the fluorobenzyl group.
- Formation of Oxalamide Linkage : The final step involves creating the oxalamide bond under controlled conditions.
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperidine have been evaluated for their efficacy against various cancer types by targeting specific pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that the presence of the fluorobenzyl group enhances its interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.
Enzyme Inhibition
The compound’s structure allows it to interact with various enzymes. For example, it may act as a competitive inhibitor for enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise in preclinical studies.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential mechanisms of action and therapeutic applications:
- Study on Enzyme Interaction : A study published in PubMed Central explored how piperazine-based compounds interact with tyrosinase, revealing important binding characteristics that could be applicable to this compound .
- Antimelanogenic Effects : Another study highlighted the potential of fluorinated compounds in inhibiting melanin production through enzyme inhibition, suggesting similar applications for this oxalamide derivative .
- PI3K Inhibition : Research has indicated that compounds containing pyrimidine derivatives can effectively inhibit PI3K pathways, which are crucial in cancer biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
